molecular formula C8H10O2 B13530043 2,5-Dimethyl-3-(oxiran-2-yl)furan

2,5-Dimethyl-3-(oxiran-2-yl)furan

Cat. No.: B13530043
M. Wt: 138.16 g/mol
InChI Key: DRFJNTMVJAUHRT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(oxiran-2-yl)furan is an organic compound with the molecular formula C8H10O2 It is a furan derivative that contains an epoxide group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(oxiran-2-yl)furan can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of 2,5-dimethylfuran using hydrogen peroxide in the presence of a suitable catalyst. This method offers advantages in terms of efficiency and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(oxiran-2-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,5-Dimethyl-3-(oxiran-2-yl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(oxiran-2-yl)furan involves the reactivity of its epoxide group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2,5-dimethyl-3-(oxiran-2-yl)furan

InChI

InChI=1S/C8H10O2/c1-5-3-7(6(2)10-5)8-4-9-8/h3,8H,4H2,1-2H3

InChI Key

DRFJNTMVJAUHRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2CO2

Origin of Product

United States

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